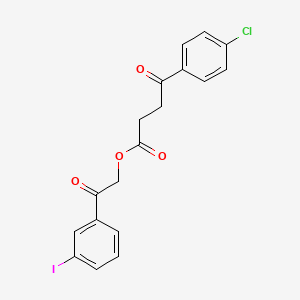
2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate, also known as CORM-2, is a carbon monoxide releasing molecule that has been extensively studied in scientific research. CORM-2 is a promising compound due to its unique properties and potential applications in various fields of research.
Wirkmechanismus
2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate releases carbon monoxide in a controlled manner, which can activate various signaling pathways in cells. Carbon monoxide has been shown to have anti-inflammatory, anti-apoptotic, and vasodilatory effects, which can be beneficial in treating various diseases.
Biochemical and Physiological Effects:
2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate has been shown to have various biochemical and physiological effects in different cell types. It can activate the heme oxygenase-1 pathway, which can lead to the production of antioxidant molecules and anti-inflammatory effects. 2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate can also induce vasodilation, which can improve blood flow and oxygen delivery to tissues. Additionally, 2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate has several advantages for lab experiments, including its ability to release carbon monoxide in a controlled manner and its potential applications in various fields of research. However, 2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate also has limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Zukünftige Richtungen
There are several future directions for research involving 2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate. One potential area of research is the development of new carbon monoxide releasing molecules with improved properties and lower toxicity. Another area of research is the exploration of the potential applications of 2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate in treating various diseases, including cancer, cardiovascular diseases, and inflammation. Additionally, more research is needed to understand the mechanisms of action of 2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate and its effects on different cell types.
Synthesemethoden
2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate can be synthesized through a multistep process involving the reaction of 3-iodophenylacetic acid with ethyl chloroformate, followed by the reaction with 4-chlorophenylacetic acid and sodium hydride. The final product is obtained through the reaction with carbon monoxide gas and palladium catalyst.
Wissenschaftliche Forschungsanwendungen
2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate has been widely used in scientific research due to its ability to release carbon monoxide, a gas that has been shown to have various biological effects. 2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate has been studied for its potential applications in treating various diseases, including cardiovascular diseases, cancer, and inflammation.
Eigenschaften
IUPAC Name |
[2-(3-iodophenyl)-2-oxoethyl] 4-(4-chlorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClIO4/c19-14-6-4-12(5-7-14)16(21)8-9-18(23)24-11-17(22)13-2-1-3-15(20)10-13/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAGJYJAFCOWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)COC(=O)CCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClIO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

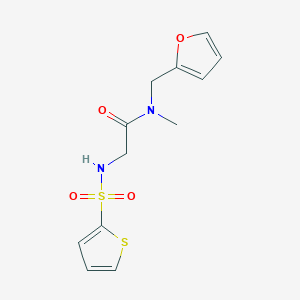
![11-(2-bromo-4,6-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5038220.png)
![N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B5038222.png)
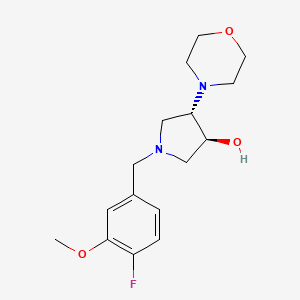
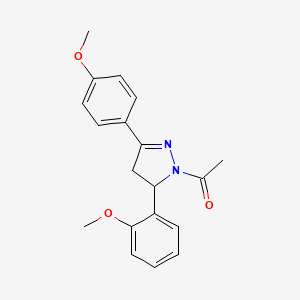
![ethyl 4-{[{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}(methylamino)methylene]amino}benzoate](/img/structure/B5038250.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5038259.png)
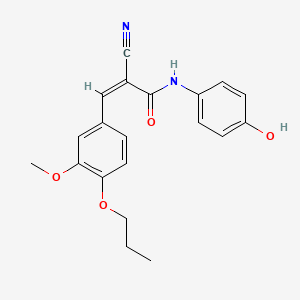
![2-(phenylthio)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5038277.png)
![7-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5038283.png)
![ethyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5038298.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5038306.png)
![17-(4-methoxy-2-nitrophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5038313.png)